molecular formula C9H7ClN2O2 B1342229 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 876316-47-1

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1342229
CAS RN: 876316-47-1
M. Wt: 210.62 g/mol
InChI Key: RAYIOTXFHIKMIE-UHFFFAOYSA-N
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Description

The compound "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the chemistry of similar furyl and pyrazole derivatives. For instance, furyl and pyrazole rings are known to be involved in various chemical reactions and have been incorporated into different heterocyclic compounds with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of pyrazole rings and the introduction of furyl groups. For example, 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines were synthesized by trapping 2H-azirine-2-carbonyl chlorides, which were generated by Fe(II)-catalyzed isomerization of 5-chloroisoxazoles with pyrazoles . Additionally, furyl and thienyl substituted pyrazolines were prepared from furyl and thienyl chalcones through treatment with hydrazine or methyl hydrazine . These methods could potentially be adapted for the synthesis of "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride."

Molecular Structure Analysis

The molecular structure of furyl and pyrazole-containing compounds is characterized by the presence of dihedral angles between the rings and the involvement of intramolecular hydrogen bonding. For instance, in a related compound, the phenyl and furyl rings form specific dihedral angles with the pyrazole ring, and intramolecular N—H⋯O hydrogen bonds are observed . These structural features are crucial for the stability and reactivity of the molecules.

Chemical Reactions Analysis

The furyl and pyrazole moieties in these compounds participate in various chemical reactions. The pyrazole ring can undergo nucleophilic substitution at the carbonyl group, and the furyl group can be involved in the formation of different heterocyclic structures . The reactivity of these groups would be important in understanding the chemical behavior of "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl and pyrazole derivatives can be inferred from related compounds. For example, 5-(1H-Pyrazol-1-yl)oxazoles, which are structurally related, exhibit strong emission in acetonitrile with high quantum yields, indicating potential applications in optoelectronic devices . The crystal packing and supramolecular interactions of these compounds also influence their physical properties, as seen in the formation of 3D networks through hydrogen bonding and weak molecular interactions .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is involved in the synthesis of various chemical compounds. For instance, it is used in the formation of acetyl- and ester-pyrazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006). Additionally, this compound aids in the production of bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives with antimicrobial properties (Altalbawy, 2013).

Crystallography and Molecular Structure Analysis

The compound is also significant in crystallography for understanding molecular orientations and intermolecular interactions. An example is the analysis of the crystal structure of a related compound, where the orientation of the pyrazole ring to the phenyl and furyl rings was determined, providing insights into molecular interactions (Li et al., 2012).

Precursor for Synthesis of Pyrazoline Derivatives

It serves as a precursor for the synthesis of various pyrazoline derivatives. For instance, N-phenyl-2-furohydrazonyl chloride, a related compound, is used for the synthesis of 3-(2-furyl)-2-pyrazoline derivatives and their analogs (Shawali, Hassaneen, & Ibrahim, 1990).

Development of Heterocyclic Analogues

The compound is crucial in the development of heterocyclic analogues like pyrazolyl-nicotinic acids and methyl esters, which are synthesized from alkyl(aryl/heteroaryl) substituted pyrazolines. These analogues are further used to create new oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds (Bonacorso et al., 2014).

Synthesis of Pyrazoles with Functionalized Substituents

This compound is involved in syntheses where functionalized side chains are attached, resulting in the creation of various pyrazoles with different substituents. This process is significant in creating ligands for further chemical applications (Grotjahn et al., 2002).

Safety and Hazards

2-Furoyl chloride is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects .

Future Directions

While specific future directions for “5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride” were not found, there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . The valorization of furfural, a furan derivative, presents challenges and opportunities .

properties

IUPAC Name

5-(furan-2-yl)-1-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYIOTXFHIKMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594555
Record name 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride

CAS RN

876316-47-1
Record name 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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